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Compound of Interest

Compound Name:
5,5'-Dibromo-4,4'-dihexyl-2,2'-

bithiophene

CAS No.: 214493-03-5

Cat. No.: B1640519 Get Quote

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is a specialized organic semiconductor building

block, or monomer, pivotal to the synthesis of high-performance conjugated polymers and small

molecules. Its chemical structure is meticulously designed for utility in organic electronics. The

bithiophene core provides a robust, electron-rich conjugated system essential for charge

transport.[1] Critically, two bromine atoms are positioned at the 5 and 5' positions, serving as

reactive sites for subsequent polymerization and cross-coupling reactions.[2] To ensure

processability, two hexyl chains are attached at the 4 and 4' positions, which dramatically

enhances the molecule's solubility in common organic solvents—a crucial factor for fabricating

solution-processed electronic devices such as Organic Field-Effect Transistors (OFETs),

Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[2] The well-

defined structure of this bithiophene derivative allows for precise control over the resulting

polymer's conformation and morphology, which is a significant advantage over the random

coupling of monothiophene units.[2]

Core Physicochemical Properties
The physical and chemical properties of this material are foundational to its application in

materials science. The data presented below has been consolidated from various chemical

suppliers and databases.
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Property Value Source(s)

CAS Number 214493-03-5 [2][3][4][5]

Chemical Formula C₂₀H₂₈Br₂S₂ [2][3][6]

Molecular Weight 492.37 g/mol [2][3][6]

Appearance Yellow liquid [2]

Purity >95% (GC), >98% (¹H NMR) [2][3][5]

Boiling Point >468.8 ± 40.0 °C at 760 mmHg [2]

Flash Point 237 °C [3]

Density 1.34 g/cm³ [4]

Solubility
Excellent solubility in many

organic solvents.
[2]

Storage

Store at 2-8°C, protected from

light, under an inert

atmosphere (e.g., Argon).

[7]

The Chemistry of Synthesis and Functionalization
The primary utility of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene lies in its role as a monomer

for constructing larger π-conjugated systems. The causality behind its molecular design is

twofold:

Reactivity for Polymerization: The carbon-bromine bonds at the 5 and 5' positions are the

key functional groups. These sites are susceptible to a variety of palladium-catalyzed cross-

coupling reactions, such as Suzuki, Stille, and Kumada couplings. This allows chemists to

controllably link these bithiophene units with other aromatic building blocks (comonomers) to

create well-defined alternating copolymers with tailored electronic properties.

Solubility for Processability: The hexyl (C₆H₁₃) side chains are not just passive appendages.

In the field of conjugated polymers, poor solubility is a major impediment to device

fabrication. The long, flexible alkyl chains disrupt intermolecular packing in the solid state,

preventing aggregation and precipitation in solution. This ensures the final polymer can be
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dissolved and deposited as a thin film using techniques like spin-coating or ink-jet printing,

which is essential for manufacturing large-area electronic devices.

The diagram below illustrates the conceptual workflow where this monomer is used to

synthesize a donor-acceptor (D-A) copolymer, a common strategy for tuning the electronic

band gap of materials for solar cell applications.
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Caption: Conceptual workflow for copolymer synthesis.

Electronic Properties and Their Significance
The performance of an organic semiconductor is dictated by its frontier molecular orbital (FMO)

energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO). The energy difference between these levels, the HOMO-LUMO gap

(Egap), determines the material's optical absorption properties.[8]

While specific experimental values for 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene are not

readily available in the provided literature, we can draw authoritative insights from theoretical

studies on the parent compound, 5,5'-Dibromo-2,2'-bithiophene. Density Functional Theory
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(DFT) calculations place the HOMO-LUMO gap of this core structure at approximately 4.20 eV,

with absorption in the UV region.[9]

Expert Insight: The addition of the two electron-donating hexyl groups at the 4,4' positions is

expected to raise the HOMO energy level due to a positive inductive effect (+I). This would, in

turn, reduce the overall HOMO-LUMO gap of the molecule compared to its unsubstituted

parent. This tuning is a fundamental strategy in materials design; a smaller gap allows the

material to absorb lower-energy photons, shifting its absorption spectrum towards the visible

range, which is critical for applications in photovoltaics.[10]

Applications in High-Performance Organic
Electronic Devices
This bithiophene derivative is a key intermediate for materials used in a range of electronic

applications.[2]

Organic Field-Effect Transistors (OFETs): Polymers synthesized from this monomer can act

as the p-type (hole-transporting) semiconductor in the active channel of a transistor. The

ordered structure facilitated by the bithiophene unit promotes efficient charge carrier mobility.

Organic Photovoltaics (OPVs): In OPVs, materials derived from this monomer typically serve

as the electron donor component in the bulk heterojunction (BHJ) active layer, paired with an

electron acceptor material. Its ability to be chemically tuned allows for the optimization of

energy level alignment with the acceptor, which is crucial for efficient exciton dissociation and

charge generation.[2]

Organic Light-Emitting Diodes (OLEDs): It serves as an intermediate for creating various

conjugated materials that can be used in the emissive or charge-transport layers of OLEDs.

[1][11]

The following diagram illustrates the logical relationship from the monomer to a functional

OFET device.
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Material Synthesis Device Fabrication
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Caption: From monomer synthesis to a final OFET device.

Protocol: Quality Verification via ¹H NMR
Spectroscopy
Trustworthiness in research begins with verifying the integrity of starting materials. The purity of

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is commonly confirmed by ¹H NMR.[2] The

following is a self-validating protocol for this purpose.

Objective: To confirm the chemical structure and estimate the purity of the title compound.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 5,5'-Dibromo-4,4'-dihexyl-2,2'-
bithiophene sample.

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

inside a clean, dry NMR tube. CDCl₃ is chosen for its ability to dissolve the nonpolar

compound and for its characteristic residual solvent peak at ~7.26 ppm, which can be

used for spectral calibration.

Instrument Setup:

Place the NMR tube in the spectrometer.
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Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical

for obtaining sharp, well-resolved peaks.

Data Acquisition:

Acquire a standard proton (¹H) spectrum. A sufficient number of scans (e.g., 16 or 32)

should be averaged to achieve a good signal-to-noise ratio.

Spectral Analysis:

Chemical Shift (δ): Look for the characteristic signals. The aromatic proton on the

thiophene ring should appear as a singlet in the aromatic region (typically ~7.0-7.5 ppm).

The aliphatic protons of the hexyl chains will appear in the upfield region (~0.8-2.8 ppm),

with distinct multiplets for the CH₂ groups and a triplet for the terminal CH₃ group.

Integration: Integrate the area under each peak. The ratio of the integral of the aromatic

proton to the total integrals of the 28 protons of the two hexyl chains should be consistent

with the molecular structure (i.e., a 2H:28H ratio, simplified).

Purity Assessment: Look for any unexpected peaks. Small peaks may indicate residual

solvent from synthesis (e.g., THF, toluene) or other organic impurities. The absence of

significant impurity peaks confirms high purity (>98%).

References
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | C20H28Br2S2 | CID 11953640 - PubChem.

[Link]

5,5'-Dibromo-2,2'-bithiophene, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

55-Dibromo-44-Dihexyl-22-Bithiophene 95.0%(GC) - Pure Synth. [Link]

Dibromo-2,2′-bithiophene molecule - ScienceDirect. [Link]

Regular Article - Physical Chemistry Research. [Link]

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide - MDPI.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1640519?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11953640
https://www.alfa.com/en/catalog/H56337/
https://www.puresynth.com/product/show/55-Dibromo-44-Dihexyl-22-Bithiophene/106607.html
https://www.sciencedirect.com/science/article/pii/S003040261930438X
https://www.physchemres.org/article_26747.html
https://www.mdpi.com/1422-8599/2023/4/264
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-

bithiophene molecule: new aspect to molecular design | Request PDF - ResearchGate. [Link]

The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy

gaps of all the studied Cu(I)-based dyes. - ResearchGate. [Link]

Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-

ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and

Theoretical Study - PMC. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 4805-22-5: 5,5'-dibromo-2,2'-bithiophene | CymitQuimica [cymitquimica.com]

2. ossila.com [ossila.com]

3. pure-synth.com [pure-synth.com]

4. materiellabo.com [materiellabo.com]

5. 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 214493-03-5 | Tokyo Chemical Industry Co.,
Ltd.(APAC) [tcichemicals.com]

6. 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | C20H28Br2S2 | CID 11953640 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 214493-03-5|5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene|BLD Pharm [bldpharm.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-
ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and
Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

11. 5,5'-Dibromo-2,2'-bithiophene, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar |
Fisher Scientific [fishersci.fi]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/332769493_Enhancement_of_electronic_photophysical_and_optical_properties_of_55'-Dibromo-22'-bithiophene_molecule_new_aspect_to_molecular_design
https://www.researchgate.net/figure/The-molecular-orbital-energy-levels-from-HOMO-5-to-LUMO-5-and-HOMO-LUMO-energy-gaps-of_fig2_349786443
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573133/
https://www.benchchem.com/product/b1640519?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/4805-22-5/
https://www.ossila.com/products/5-5-dibromo-4-4-dihexyl-2-2-bithiophene
https://pure-synth.com/product-detail/5-5-dibromo-4-4-dihexyl-2-2-bithiophene-95-0-gc-42902
https://www.materiellabo.com/product/5-5-dibromo-4-4-dihexyl-2-2-bithiophene-95-0-gc-200mg/
https://www.tcichemicals.com/OP/en/p/D4184
https://www.tcichemicals.com/OP/en/p/D4184
https://pubchem.ncbi.nlm.nih.gov/compound/11953640
https://pubchem.ncbi.nlm.nih.gov/compound/11953640
https://www.bldpharm.com/products/214493-03-5.html
https://www.researchgate.net/figure/The-molecular-orbital-energy-levels-from-HOMO-5-to-LUMO-5-and-HOMO-LUMO-energy-gaps-of_fig3_343630802
https://www.researchgate.net/publication/333866702_Enhancement_of_electronic_photophysical_and_optical_properties_of_55'-Dibromo-22'-bithiophene_molecule_new_aspect_to_molecular_design
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573274/
https://www.fishersci.fi/shop/products/5-5-dibromo-2-2-bithiophene-99-thermo-scientific/15412808
https://www.fishersci.fi/shop/products/5-5-dibromo-2-2-bithiophene-99-thermo-scientific/15412808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: A Versatile Building Block for Advanced
Organic Electronics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1640519#5-5-dibromo-4-4-dihexyl-2-2-bithiophene-
cas-214493-03-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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